molecular formula C7H14ClF2NO B6193849 1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis CAS No. 2680538-84-3

1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis

Cat. No.: B6193849
CAS No.: 2680538-84-3
M. Wt: 201.6
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Description

1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with difluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis typically involves several steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoromethyl and Methoxy Groups: The difluoromethyl and methoxy groups are introduced via substitution reactions using reagents such as difluoromethyl halides and methoxy reagents.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination process.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or difluoromethyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1s,3s)-3-(fluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride
  • 1-[(1s,3s)-3-(trifluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride
  • 1-[(1s,3s)-3-(difluoromethyl)-3-ethoxycyclobutyl]methanamine hydrochloride

Uniqueness

1-[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride, cis is unique due to the presence of both difluoromethyl and methoxy groups on the cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2680538-84-3

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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